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molecular formula C10H10O4 B1299788 Methyl (3-formylphenoxy)acetate CAS No. 37748-10-0

Methyl (3-formylphenoxy)acetate

Cat. No. B1299788
M. Wt: 194.18 g/mol
InChI Key: AYMQCLGUHSIDFY-UHFFFAOYSA-N
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Patent
US06335459B1

Procedure details

Powdered potassium carbonate (5 g) was added to a solution of 3-hydroxybenzaldehyde (3.1 g, 25 mmol) and methyl bromoacetate (4.6 g, 30 mmol) dissolved in acetone (40 mL), and the mixture was stirred under reflux for 4 hours. The reaction mixture was then poured into excess water, extracted with dichloromethane, and evaporated. The resultant yellow oil was distilled on the Kugelrohr (1 mmHg, 150° C.) to give (3-formylphenoxy)acetic acid methyl ester as a colorless oil (4.53 g, 93%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[OH:7][C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][CH:15]=1)[CH:11]=[O:12].Br[CH2:17][C:18]([O:20][CH3:21])=[O:19].O>CC(C)=O>[CH3:21][O:20][C:18](=[O:19])[CH2:17][O:7][C:8]1[CH:15]=[CH:14][CH:13]=[C:10]([CH:11]=[O:12])[CH:9]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3.1 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Name
Quantity
4.6 g
Type
reactant
Smiles
BrCC(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The resultant yellow oil was distilled on the Kugelrohr (1 mmHg, 150° C.)

Outcomes

Product
Name
Type
product
Smiles
COC(COC1=CC(=CC=C1)C=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.53 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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